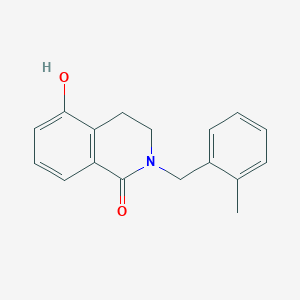
5-hydroxy-2-(2-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one
説明
5-hydroxy-2-(2-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one is a useful research compound. Its molecular formula is C17H17NO2 and its molecular weight is 267.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5-Hydroxy-2-(2-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one is a compound belonging to the dihydroisoquinoline class, which has garnered attention due to its potential therapeutic applications. This article delves into its biological activity, synthesis, and relevant research findings.
- Molecular Formula : C₁₇H₁₇NO₂
- Molecular Weight : 267.32 g/mol
- Structural Features : The compound features a hydroxyl group and a 2-methylbenzyl substituent, which may influence its biological interactions and efficacy.
Biological Activities
Research indicates that compounds with similar structures exhibit a variety of biological activities, including:
- Antimicrobial Properties : Dihydroisoquinolinones have shown effectiveness against various bacterial strains.
- Antioxidant Activity : The presence of hydroxyl groups in such compounds often correlates with enhanced antioxidant properties, which can protect cells from oxidative stress.
- Neuropharmacological Effects : Similar compounds have been studied for their potential effects on neurotransmitter systems, suggesting possible applications in treating neurodegenerative diseases.
Table 1: Biological Activities of Related Compounds
Synthesis Methods
The synthesis of this compound can be achieved through various chemical reactions typical for isoquinoline derivatives. Common methods include:
- Condensation Reactions : Utilizing appropriate aldehydes and amines under acidic conditions.
- Reduction Reactions : Employing reducing agents to convert precursors into the desired dihydroisoquinoline structure.
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets. Preliminary findings suggest that the compound may interact favorably with certain receptors involved in neuroprotection and inflammation modulation .
科学的研究の応用
Medicinal Chemistry Applications
-
Anticancer Activity :
- Recent studies have highlighted the compound's antiproliferative effects against various cancer cell lines. For instance, it has shown promising results in inhibiting the growth of human cervix carcinoma (HeLa) and colorectal adenocarcinoma (HT-29) cells. The mechanism of action appears to involve the modulation of cellular signaling pathways related to cell proliferation and apoptosis .
-
Neuropharmacology :
- The compound may act as a positive allosteric modulator of dopamine receptors, which are crucial in the treatment of neurodegenerative diseases and psychiatric disorders. Research indicates that derivatives of isoquinolinones can enhance dopaminergic signaling, potentially offering therapeutic benefits in conditions like Parkinson's disease .
Synthetic Chemistry Applications
- Synthesis of Derivatives :
- Reaction Conditions :
Case Study 1: Antiproliferative Activity
A study investigated the effects of this compound on various cancer cell lines. The results indicated that concentrations as low as 10 µM could significantly reduce cell viability in HeLa cells by inducing apoptosis through caspase activation pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 10 | Apoptosis via caspase pathway |
| HT-29 | 15 | Cell cycle arrest at G1 phase |
| A2780 (ovarian) | 12 | Inhibition of DNA synthesis |
Case Study 2: Dopaminergic Modulation
In another study focusing on neuropharmacological aspects, derivatives of this compound were tested for their ability to modulate dopamine receptor activity. The findings suggested that certain modifications could enhance receptor binding affinity and selectivity.
| Compound | Binding Affinity (nM) | Receptor Type |
|---|---|---|
| 5-hydroxy-2-(2-methylbenzyl)-... | 50 | D1-like receptor |
| Modified derivative A | 30 | D1-like receptor |
| Modified derivative B | 75 | D2-like receptor |
特性
IUPAC Name |
5-hydroxy-2-[(2-methylphenyl)methyl]-3,4-dihydroisoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-12-5-2-3-6-13(12)11-18-10-9-14-15(17(18)20)7-4-8-16(14)19/h2-8,19H,9-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUJSMZVLJOMKHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCC3=C(C2=O)C=CC=C3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















